molecular formula C20H20FN3O B11214888 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

Cat. No.: B11214888
M. Wt: 337.4 g/mol
InChI Key: XKSZVKKSKPHBNM-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C20H20FN3O/c21-16-5-7-17(8-6-16)23-9-11-24(12-10-23)20(25)13-15-14-22-19-4-2-1-3-18(15)19/h1-8,14,22H,9-13H2

InChI Key

XKSZVKKSKPHBNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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